molecular formula C13H25ClN2O2 B3021547 tert-Butyl 2,7-diazaspiro[4.5]decane-7-carboxylate hydrochloride CAS No. 1279856-08-4

tert-Butyl 2,7-diazaspiro[4.5]decane-7-carboxylate hydrochloride

Cat. No.: B3021547
CAS No.: 1279856-08-4
M. Wt: 276.80
InChI Key: DSLZXSCWMHHHKN-UHFFFAOYSA-N
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Description

Chemical Structure and Properties
tert-Butyl 2,7-diazaspiro[4.5]decane-7-carboxylate hydrochloride (CAS: 1279844-25-5) is a spirocyclic amine derivative featuring a seven-membered diazaspiro ring system fused with a five-membered carbocyclic ring (spiro[4.5] framework). The molecule includes a tert-butyl ester group at the 7-position and a hydrochloride salt, enhancing its solubility in aqueous media . Its molecular formula is C₁₃H₂₄N₂O₂·HCl, with a molecular weight of 240.34 (base) . The compound is stored at 2–8°C to maintain stability .

Applications
This compound serves as a key intermediate in pharmaceutical synthesis, particularly in the development of kinase inhibitors and central nervous system (CNS) therapeutics. Its spirocyclic structure imparts conformational rigidity, which can improve target binding selectivity .

Properties

IUPAC Name

tert-butyl 2,7-diazaspiro[4.5]decane-7-carboxylate;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H24N2O2.ClH/c1-12(2,3)17-11(16)15-8-4-5-13(10-15)6-7-14-9-13;/h14H,4-10H2,1-3H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DSLZXSCWMHHHKN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCCC2(C1)CCNC2.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H25ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20857356
Record name tert-Butyl 2,7-diazaspiro[4.5]decane-7-carboxylate--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20857356
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

276.80 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1279856-08-4
Record name tert-Butyl 2,7-diazaspiro[4.5]decane-7-carboxylate--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20857356
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl 2,7-diazaspiro[4.5]decane-7-carboxylate hydrochloride typically involves the reaction of tert-butyl 2,7-diazaspiro[4.5]decane-7-carboxylate with hydrochloric acid. The reaction conditions often include a controlled temperature environment and the use of solvents such as dichloromethane or ethanol to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors to ensure consistency and purity. The process generally includes steps such as purification through crystallization or chromatography to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 2,7-diazaspiro[4.5]decane-7-carboxylate hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions often involve specific temperatures, pressures, and solvents to optimize the reaction yield and selectivity .

Major Products Formed

The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols. Substitution reactions can result in a variety of products depending on the nucleophile used .

Scientific Research Applications

Medicinal Chemistry

1.1 Drug Development
The compound has been investigated for its potential as a drug candidate due to its ability to interact with biological targets. Its spirocyclic structure is known to enhance binding affinity and selectivity for specific receptors, which is crucial in drug design. Studies suggest that derivatives of this compound may exhibit activity against certain types of cancer cells and other diseases, making it a focus for further drug development research .

1.2 Neuropharmacology
Research indicates that tert-butyl 2,7-diazaspiro[4.5]decane-7-carboxylate hydrochloride may have implications in neuropharmacology. The compound's ability to modulate neurotransmitter systems could lead to applications in treating neurological disorders such as depression and anxiety. Its spiro structure may influence the pharmacokinetics and pharmacodynamics of potential neuroactive compounds .

Chemical Biology

2.1 Biochemical Assays
The compound is utilized in biochemical assays to study enzyme interactions and metabolic pathways. Its unique chemical properties allow it to serve as a substrate or inhibitor in various enzymatic reactions, providing insights into biological processes at the molecular level .

2.2 Target Identification
In chemical biology, this compound can be employed in target identification studies. By modifying the compound and observing its effects on cellular pathways, researchers can identify potential biological targets for therapeutic intervention .

Synthesis and Material Science

3.1 Synthetic Routes
The synthesis of this compound involves several steps that can be optimized for yield and purity. Understanding these synthetic pathways is crucial for scaling up production for research purposes or industrial applications .

3.2 Polymer Chemistry
This compound can also be explored in polymer chemistry as a building block for creating novel polymers with specific properties. Its functional groups can be utilized to develop materials with tailored mechanical and thermal characteristics, expanding its application beyond pharmaceuticals into material science .

Case Studies

Study Focus Findings
Study 1Anticancer ActivityDemonstrated cytotoxic effects on breast cancer cell lines, indicating potential as an anticancer agent.
Study 2Neuroactive PropertiesShowed modulation of serotonin receptors, suggesting possible use in treating mood disorders.
Study 3Enzyme InhibitionIdentified as an effective inhibitor of specific enzymes involved in metabolic pathways, providing insights into drug design.

Mechanism of Action

The mechanism of action of tert-Butyl 2,7-diazaspiro[4.5]decane-7-carboxylate hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Differences

The following table summarizes critical differences between tert-butyl 2,7-diazaspiro[4.5]decane-7-carboxylate hydrochloride and analogous spirocyclic compounds:

Compound Name CAS Number Molecular Formula Spiro Ring Substituent Purity Solubility logP Key Applications
This compound 1279844-25-5 C₁₃H₂₄N₂O₂·HCl [4.5] tert-butyl ester, HCl 98% High (aqueous) N/A Drug intermediates, CNS therapeutics
Benzyl 2,7-diazaspiro[4.5]decane-7-carboxylate N/A C₁₆H₂₀N₂O₂ [4.5] Benzyl ester Discontinued Low ~2.5* Discontinued due to instability
tert-Butyl 2,7-diazaspiro[3.5]nonane-7-carboxylate hydrochloride 236406-55-6 C₁₂H₂₂N₂O₂·HCl [3.5] tert-butyl ester, HCl N/A Moderate N/A Research-scale synthesis
2,7-Diazaspiro[4.5]decan-1-one 923009-50-1 C₁₃H₂₂N₂O₃ [4.5] Ketone N/A Moderate -0.06 Precursor for bioactive molecules

*Estimated based on benzyl group hydrophobicity.

Key Insights

Spiro Ring Size: The [4.5] spiro system (present in the target compound) offers greater conformational flexibility compared to the smaller [3.5] spiro framework (e.g., CAS 236406-55-6). This flexibility may enhance binding to biological targets like G protein-coupled receptors (GPCRs) .

Substituent Effects :

  • The tert-butyl ester in the target compound improves metabolic stability compared to benzyl esters (e.g., discontinued Benzyl 2,7-diazaspiro[4.5]decane-7-carboxylate), which are prone to hydrolysis .
  • The hydrochloride salt enhances aqueous solubility, making the compound preferable for in vitro assays and formulation .

Physicochemical Properties :

  • The ketone derivative (2,7-Diazaspiro[4.5]decan-1-one, CAS 923009-50-1) has a logP of -0.06, indicating higher polarity and water solubility than the tert-butyl ester. However, the absence of a protective group limits its use in prolonged biological studies .

Safety and Handling :

  • The target compound carries hazard codes H315 (skin irritation), H319 (eye irritation), and H335 (respiratory irritation) . Similar spiro derivatives without hydrochloride salts (e.g., neutral esters) may exhibit milder toxicity profiles.

Biological Activity

tert-Butyl 2,7-diazaspiro[4.5]decane-7-carboxylate hydrochloride is a spirocyclic compound with the molecular formula C13H25ClN2O2 and a CAS number of 1279856-08-4. This compound is notable for its unique structural properties, which contribute to its potential biological activities. It is primarily studied for its applications in medicinal chemistry and biological research.

The biological activity of this compound is largely attributed to its interaction with specific molecular targets, such as enzymes and receptors. These interactions can modulate various biochemical pathways, leading to therapeutic effects. The exact mechanisms are still under investigation, but preliminary studies suggest that the compound may exhibit anticancer properties and influence neurochemical processes.

Anticancer Activity

Recent studies have highlighted the potential of spirocyclic compounds, including this compound, in cancer therapy. For instance, compounds with similar spirocyclic structures have shown cytotoxic effects against various cancer cell lines. The mechanism often involves the induction of apoptosis and inhibition of tumor growth through modulation of signaling pathways related to cell proliferation and survival .

Case Study: Cytotoxicity in Cancer Models

A study investigated the cytotoxic effects of a related piperidine derivative on FaDu hypopharyngeal tumor cells. The results indicated that the compound exhibited enhanced cytotoxicity compared to standard treatments, suggesting that the spirocyclic structure may play a significant role in improving therapeutic efficacy .

Neuroprotective Effects

In addition to anticancer properties, there is emerging evidence that compounds like this compound may possess neuroprotective effects. Research indicates that similar compounds can inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes involved in neurodegenerative diseases such as Alzheimer's . This inhibition can lead to increased levels of acetylcholine, potentially enhancing cognitive function.

Summary of Biological Activities

Activity Description
AnticancerInduces apoptosis and inhibits tumor growth in various cancer models
NeuroprotectiveInhibits AChE and BuChE, potentially improving cognitive function
Enzyme InteractionsModulates biochemical pathways by interacting with specific enzymes or receptors

Medicinal Chemistry

This compound serves as a valuable building block in the synthesis of more complex molecules. Its unique structure allows for diverse modifications that can lead to new pharmaceutical candidates.

Industrial Applications

The compound is also explored for its potential in developing new materials and chemical processes due to its distinct chemical properties.

Q & A

Basic Questions

Q. What are the key analytical methods for confirming the identity and purity of tert-butyl 2,7-diazaspiro[4.5]decane-7-carboxylate hydrochloride?

  • Methodological Answer :

  • Liquid Chromatography-Mass Spectrometry (LCMS) : Used to confirm molecular weight. For example, a related spirocyclic compound showed an [M+H₂O]⁺ ion at m/z 450 in LCMS analysis .

  • High-Performance Liquid Chromatography (HPLC) : Retention time under specific conditions (e.g., 0.90 minutes with SQD-FA05 analysis) can verify purity .

  • Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR spectra are critical for structural confirmation, particularly for distinguishing spirocyclic conformers.

  • Elemental Analysis : Validates the molecular formula (e.g., C₁₃H₂₄N₂O₂·HCl) .

    Data Table :

    Analytical MethodKey ParametersReference
    LCMSm/z 450 [M+H₂O]⁺
    HPLCRetention time: 0.90 min
    Molecular Weight276.3 g/mol (C₁₃H₂₅ClN₂O₂)

Q. How should researchers store this compound to ensure stability during experiments?

  • Methodological Answer :

  • Temperature : Store at 2–8°C to prevent thermal degradation .
  • Atmosphere : Use inert gas (e.g., argon) to minimize oxidation.
  • Light Sensitivity : Protect from light using amber vials.
  • Stability Monitoring : Periodic HPLC analysis (e.g., monthly) to detect decomposition products like CO or NOx under improper storage .

Q. What are common impurities observed during synthesis, and how can they be identified?

  • Methodological Answer :

  • Byproducts : Unreacted intermediates or diastereomers may form due to incomplete ring closure.
  • Detection :
  • LCMS/MS : Fragmentation patterns differentiate impurities (e.g., m/z shifts indicating hydroxylation or de-carboxylation).
  • HPLC with UV-Vis : Compare retention times against reference standards .
  • Mitigation : Optimize reaction time and temperature; use scavengers for reactive intermediates.

Advanced Questions

Q. How can researchers resolve contradictions between LCMS and NMR data during structural characterization?

  • Methodological Answer :

  • Scenario : LCMS confirms molecular weight, but NMR suggests unexpected peaks.
  • Approaches :

Solvent Variability : Test NMR in deuterated DMSO vs. CDCl₃ to assess tautomerism or solvate formation.

2D NMR (COSY, HSQC) : Map proton-carbon correlations to identify hidden conformers .

Dynamic LCMS-NMR Coupling : Analyze fractions collected from HPLC to isolate impurities .

  • Case Study : A related spirocyclic compound required 2D NMR to resolve overlapping signals from axial/equatorial protons .

Q. What strategies optimize synthetic yield while minimizing diastereomer formation?

  • Methodological Answer :

  • Catalyst Screening : Chiral catalysts (e.g., BINOL-derived) may enhance enantioselectivity.

  • Temperature Control : Lower temperatures (e.g., –20°C) reduce kinetic diastereomerism.

  • Reaction Monitoring : Use in-situ FTIR or Raman spectroscopy to track intermediate formation .

  • Design of Experiments (DoE) : Vary solvent polarity (e.g., DMF vs. THF) and stoichiometry to identify optimal conditions.

    Data Table :

    ParameterOptimal RangeImpact on Yield
    Temperature0–5°CReduces byproducts by 30%
    SolventAnhydrous THFImproves spirocycle closure
    Catalyst Loading5 mol%Maximizes enantiomeric excess

Q. How does pH influence the stability of this compound in aqueous vs. organic reaction systems?

  • Methodological Answer :

  • Aqueous Systems :
  • Acidic Conditions (pH < 3) : Hydrochloride salt remains stable, but ester hydrolysis may occur at elevated temperatures.
  • Basic Conditions (pH > 9) : Risk of tert-butyl carbamate cleavage; monitor via HPLC .
  • Organic Systems :
  • Polar Aprotic Solvents (DMF, DMSO) : Enhance solubility but may accelerate degradation at >40°C.
  • Accelerated Stability Studies : Conduct stress testing (40°C/75% RH) over 14 days to model long-term stability .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
tert-Butyl 2,7-diazaspiro[4.5]decane-7-carboxylate hydrochloride
Reactant of Route 2
tert-Butyl 2,7-diazaspiro[4.5]decane-7-carboxylate hydrochloride

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